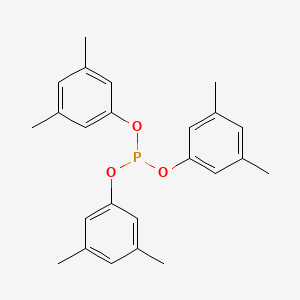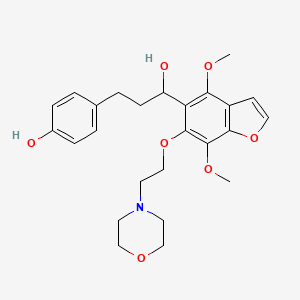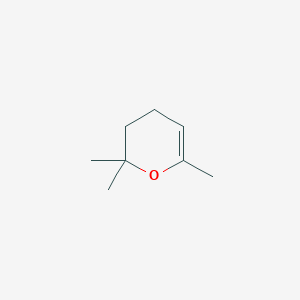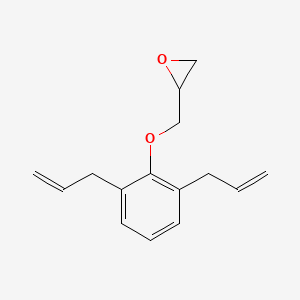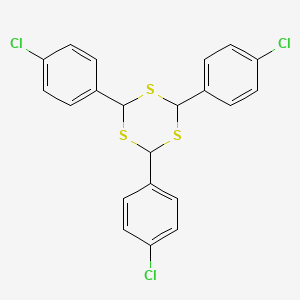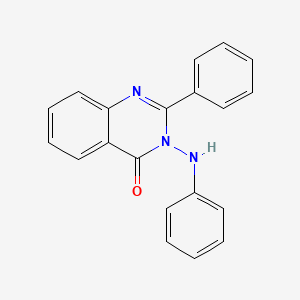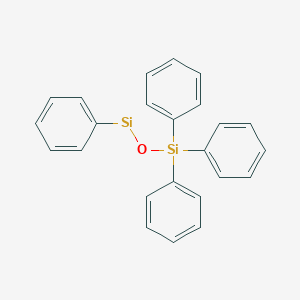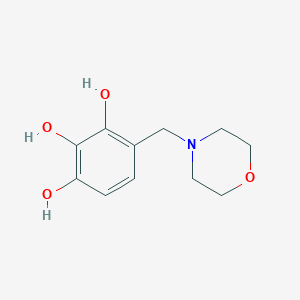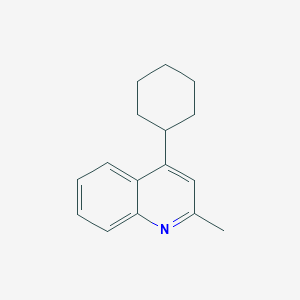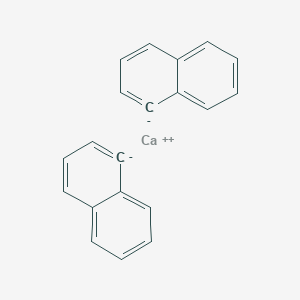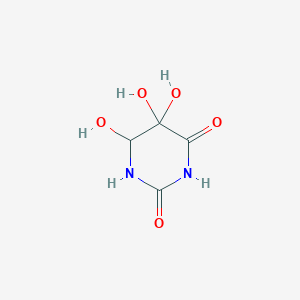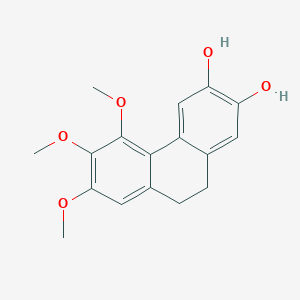
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol is a chemical compound with the molecular formula C17H18O5. It belongs to the class of phenanthrenoids, which are compounds formed with a phenanthrene backbone. These compounds occur naturally in plants, particularly in the Orchidaceae family, and can also be synthesized in the laboratory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol typically involves the cyclization of stilbene derivatives under UV irradiation. This process forms dihydrophenanthrenes, including the target compound . Specific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenanthrenoids and their derivatives.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol involves its interaction with molecular targets and pathways within cells. It has been shown to exhibit cytotoxic activity against human cancer cells, likely through the induction of apoptosis and inhibition of cell proliferation . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are evident.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
- 2,6-Dihydroxy-3,4,7-trimethoxyphenanthrene
- 6-Methoxycoelonin
- Callosin
Uniqueness
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties.
Properties
CAS No. |
39500-00-0 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
5,6,7-trimethoxy-9,10-dihydrophenanthrene-2,3-diol |
InChI |
InChI=1S/C17H18O5/c1-20-14-7-10-5-4-9-6-12(18)13(19)8-11(9)15(10)17(22-3)16(14)21-2/h6-8,18-19H,4-5H2,1-3H3 |
InChI Key |
CCFXPUUSOWNDGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)CCC3=CC(=C(C=C32)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



